3-Hydrazino-6-(2-thienyl)pyridazine
Overview
Description
3-Hydrazino-6-(2-thienyl)pyridazine is a heterocyclic compound with the molecular formula C8H8N4S and an average mass of 192.241 Da.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-6-(2-thienyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-6-(2-thienyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-Hydrazino-6-(2-thienyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Hydrazino-6-(2-thienyl)pyridazine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazino-6-(p-tolyl)pyridazine
- 3-Hydrazino-6-(phenyl)pyridazine
- 3-Hydrazino-6-(2-furyl)pyridazine
Uniqueness
3-Hydrazino-6-(2-thienyl)pyridazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new biological activities .
Biological Activity
3-Hydrazino-6-(2-thienyl)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a hydrazino group and a thienyl moiety. The presence of these functional groups is significant for its biological activity, as they can influence interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridazinones have been shown to act as agonists for formyl peptide receptors (FPRs), which are implicated in immune responses. These compounds can induce intracellular calcium flux in human HL-60 cells, suggesting their potential role in modulating immune cell activity .
Anticancer Potential
Studies have demonstrated that thienyl-substituted pyridazines can possess anticancer activity. For example, compounds derived from this structure have been tested against various cancer cell lines, including HEPG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated that these compounds could inhibit cell proliferation, although specific data on this compound remains limited .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The hydrazino and thienyl groups may facilitate binding to specific receptors or enzymes, altering their activity. For example, the interaction with FPRs suggests a pathway involving immune modulation through calcium signaling .
Case Studies and Experimental Data
- FPR Agonist Activity : In a study evaluating various pyridazinone derivatives, several compounds were identified as potent FPR agonists with low EC50 values. These findings highlight the potential of this compound and its analogs in therapeutic applications targeting inflammatory diseases .
- Anticancer Screening : In vitro studies on similar thienyl-pyridazine derivatives demonstrated significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. While specific data on this compound is still emerging, these results suggest a promising avenue for further investigation .
Comparative Analysis
Properties
IUPAC Name |
(6-thiophen-2-ylpyridazin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-10-8-4-3-6(11-12-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOKZCUVMCJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226704 | |
Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-87-9 | |
Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075792879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 3-hydrazino-6-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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